E3 ligase Ligand 1 dihydrochloride E3 ligase Ligand 1 dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624766
InChI: InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1
SMILES: CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Molecular Formula: C23H34Cl2N4O3S
Molecular Weight: 517.5 g/mol

E3 ligase Ligand 1 dihydrochloride

CAS No.:

Cat. No.: VC13624766

Molecular Formula: C23H34Cl2N4O3S

Molecular Weight: 517.5 g/mol

* For research use only. Not for human or veterinary use.

E3 ligase Ligand 1 dihydrochloride -

Specification

Molecular Formula C23H34Cl2N4O3S
Molecular Weight 517.5 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1
Standard InChI Key YTJDUDNKHHNDRD-ARZBPYMHSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Crystallographic and Conformational Insights

While X-ray crystallographic data remain proprietary, molecular docking studies suggest the hydroxyl-pyrrolidine moiety engages in hydrogen bonding with VHL's Pro99 and His110 residues, while the thiazole ring participates in π-stacking with Tyr98 . The dimethylbutanoyl group enhances hydrophobic interactions within the VHL binding pocket, achieving sub-100 nM binding affinity .

Synthetic Routes and Process Optimization

Key Synthetic Pathways

The synthesis of E3 ligase Ligand 1 dihydrochloride follows a multi-step sequence optimized for scalability and purity:

  • Core Assembly:

    • Chiral pool synthesis starting from L-proline derivatives

    • Stereoselective N-acylation using 2-amino-3,3-dimethylbutanoic acid

    • Mitsunobu reaction introduces the hydroxyl group at C4 of the pyrrolidine ring (yield: 78%)

  • Thiazole Installation:

    • Suzuki-Miyaura coupling attaches 4-methylthiazole to the benzyl moiety

    • Palladium catalysis (Pd(PPh₃)₄, K₂CO₃) in THF/H₂O (3:1) at 80°C

  • Final Modification:

    • Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether

    • Crystallization from acetonitrile/MTBE yields 99.5% purity by HPLC

Critical Quality Attributes

Process analytical technology (PAT) monitors key intermediates:

  • Intermediate 1: Purity >98% (HPLC, 210 nm)

  • Intermediate 2: Enantiomeric excess >99% (Chiralcel OD-H column)

  • Final API: Residual solvents <50 ppm (ICH Q3C guidelines)

PROTAC Applications and Therapeutic Impact

ARV-771: A Case Study in Prostate Cancer

E3 ligase Ligand 1 dihydrochloride forms the VHL-recruiting moiety in ARV-771, a pan-BET degrader with superior efficacy compared to BET inhibitors :

ParameterARV-771JQ1 (BET inhibitor)
DC₅₀ (BET proteins)<1 nMN/A (non-degrader)
CRPC Cell Growth95% Inhibition40% Inhibition
Tumor RegressionComplete (7/10 mice)Partial (2/10 mice)

This PROTAC achieves sustained target degradation through a cooperative binding mechanism, with a ternary complex half-life exceeding 8 hours .

Broadening the Therapeutic Landscape

Beyond oncology, PROTACs utilizing this ligand show promise in:

  • Neurodegeneration: Tau protein degradation in Alzheimer's models (EC₅₀: 3.2 nM)

  • Inflammation: IRAK4 degradation in rheumatoid arthritis (IC₅₀: 5.8 nM)

  • Virology: HIV-1 Nef protein degradation (82% reduction at 10 nM)

Pharmacological Profile and ADMET Properties

Solubility and Formulation

PropertyValue
Aqueous Solubility100 mg/mL in DMSO
LogP2.1 (calculated)
Plasma Protein Binding89% (human)

The dihydrochloride salt form improves aqueous solubility 10-fold compared to the free base, enabling IV formulations . Lyophilized formulations maintain stability for 24 months at -20°C.

In Vivo Pharmacokinetics

Rat studies (10 mg/kg IV):

  • Cmax: 1.2 μM

  • AUC₀-24: 8.7 μM·h

  • t₁/₂: 4.2 hours

  • Vd: 2.1 L/kg

Notably, brain penetration remains limited (Brain/Plasma ratio: 0.03), prompting development of blood-brain barrier shuttle conjugates .

Comparative Analysis with Other E3 Ligands

E3 LigaseLigandPROTACs DevelopedDC₅₀ RangeSynthetic Complexity
VHLLigand 11270.1-10 nMModerate
CRBNThalidomide2941-100 nMLow
MDM2Nutlin4510-500 nMHigh
IAPLCL1613250-1000 nMModerate

VHL-based PROTACs like those using Ligand 1 exhibit superior degradation efficiency but require careful linker optimization to avoid pharmacokinetic liabilities .

Recent Advancements and Future Directions

Bifunctional Degraders Beyond PROTACs

  • PHOTACs: Light-activated variants enable spatiotemporal control (t₁/₂ activation: 2.3 minutes)

  • AbTACs: Antibody-PROTAC conjugates improve tissue targeting (Tumor/Liver ratio: 8:1 vs 1:1 for small molecules)

Computational Design Tools

Machine learning models predict linker effects on PROTAC efficiency:

  • Random forest classifier achieves 89% accuracy in predicting DC₅₀ <10 nM

  • Molecular dynamics simulations optimize ternary complex stability (ΔG improvement: 2.4 kcal/mol)

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